Dimethisoquin

Description

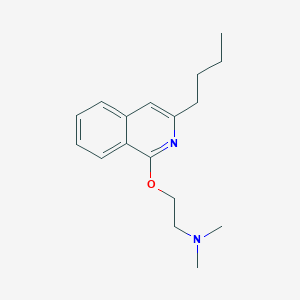

Structure

3D Structure

Properties

IUPAC Name |

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNMYNYSCEJBRPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2773-92-4 (hydrochloride) | |

| Record name | Quinisocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8048525 | |

| Record name | Dimethisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-80-6 | |

| Record name | Quinisocaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinisocaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinisocaine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13683 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethisoquin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39695 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethisoquin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinisocaine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHISOQUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/772EN3BH6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethisoquin's Molecular Mechanisms Beyond Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethisoquin, a well-established local anesthetic, primarily functions by blocking voltage-gated sodium channels, a mechanism central to its anesthetic properties. However, a growing body of scientific evidence reveals a more complex pharmacological profile, indicating that this compound interacts with a variety of other molecular targets. This in-depth technical guide explores these non-canonical mechanisms, providing a comprehensive overview of this compound's effects on nicotinic acetylcholine (B1216132) receptors (nAChRs) and its potential influence on key intracellular signaling pathways. This document summarizes the available quantitative data, details relevant experimental methodologies, and presents visual diagrams of the implicated pathways to offer a deeper understanding for researchers and professionals in drug development.

Introduction

This compound, an isoquinoline (B145761) derivative, has a long history of clinical use as a topical anesthetic. Its primary mechanism of action is the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of action potentials, thereby producing a numbing sensation. While this action is well-documented, the broader pharmacological activities of this compound are less understood. This guide focuses on elucidating the mechanisms of this compound that extend beyond its effects on sodium channels, with a particular focus on its interaction with nicotinic acetylcholine receptors and potential modulation of intracellular signaling cascades.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Emerging research has identified nicotinic acetylcholine receptors as a significant off-target site for this compound. These ligand-gated ion channels are crucial for synaptic transmission in both the central and peripheral nervous systems.

Noncompetitive Inhibition

Studies have demonstrated that this compound acts as a noncompetitive inhibitor of nAChR function. This means that it does not directly compete with the endogenous ligand, acetylcholine, for the binding site. Instead, it is thought to bind to a different site on the receptor-channel complex, altering its conformation and preventing ion flow even when acetylcholine is bound.

Subtype Selectivity

This compound exhibits a degree of selectivity in its inhibition of different nAChR subtypes. This differential action is important as various nAChR subtypes have distinct physiological roles.

Quantitative Data on nAChR Inhibition

The inhibitory potency of this compound on various human nAChR subtypes has been quantified, revealing a range of IC50 values. These values, which represent the concentration of this compound required to inhibit 50% of the receptor's function, are summarized in the table below.

| nAChR Subtype | IC50 (µM) | Inhibition Type |

| Muscle-type (α1) | 2.4 - 61 | Noncompetitive |

| Autonomic (α3β4) | 2.4 - 61 | Noncompetitive |

| Neuronal (α4β2) | 2.4 - 61 | Noncompetitive |

| Neuronal (α4β4) | 2.4 - 61 | Noncompetitive |

Note: The IC50 values are presented as a range based on available literature[1]. The specific values can vary depending on the experimental conditions.

Potential Modulation of Intracellular Signaling Pathways

While direct evidence is still emerging, the interaction of this compound with ion channels, including nAChRs, suggests a potential for downstream modulation of intracellular signaling pathways. The influx of cations like Na+ and Ca2+ through nAChRs can trigger various signaling cascades.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Activation of certain nAChR subtypes can lead to the activation of the MAPK/ERK pathway. By inhibiting nAChR function, this compound could potentially attenuate the activation of this pathway.

Caption: Potential inhibitory effect of this compound on the MAPK/ERK signaling pathway via nAChR blockade.

Protein Kinase C (PKC) Pathway

Protein Kinase C is a family of enzymes involved in controlling the function of other proteins through phosphorylation. The influx of calcium through certain ion channels can lead to the activation of PKC. By potentially modulating calcium influx, this compound could indirectly influence PKC activity.

Caption: Postulated modulation of the Protein Kinase C pathway by this compound through its effects on ion channels.

Experimental Protocols

The following sections outline the methodologies used to characterize the interaction of this compound with its molecular targets.

Radioligand Binding Assay for nAChRs

This assay is used to determine the binding affinity of a compound to a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for specific nAChR subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the nAChR subtype of interest are prepared from cell lines (e.g., HEK293) or brain tissue.

-

Competition Binding: A fixed concentration of a radiolabeled ligand with known affinity for the nAChR (e.g., [³H]epibatidine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation and Detection: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound complex is then measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay to determine the Ki of this compound for nAChRs.

Electrophysiology (Patch-Clamp)

This technique is used to measure ion flow across the cell membrane.

Objective: To characterize the inhibitory effect of this compound on ion channel function.

Methodology:

-

Cell Preparation: Cells expressing the ion channel of interest are cultured.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow for whole-cell recording of ion currents.

-

Compound Application: A specific voltage protocol is applied to elicit channel currents. This compound is then perfused over the cell at various concentrations.

-

Data Analysis: The reduction in current amplitude in the presence of this compound is measured to determine the IC50 value and characterize the mechanism of inhibition (e.g., voltage-dependence, use-dependence).

Conclusion and Future Directions

The available evidence clearly indicates that this compound's pharmacological profile extends beyond its well-characterized sodium channel blocking activity. Its noncompetitive inhibition of various nAChR subtypes at micromolar concentrations suggests that these receptors are clinically relevant targets. The potential for this compound to modulate intracellular signaling pathways such as the MAPK/ERK and PKC cascades warrants further investigation to fully understand its cellular effects.

Future research should aim to:

-

Obtain precise quantitative data (IC50/Ki values) for this compound's effects on a wider range of potassium and calcium channel subtypes.

-

Directly investigate the impact of this compound on the phosphorylation status of key proteins within the MAPK/ERK and PKC signaling pathways.

-

Elucidate the functional consequences of these off-target effects in relevant physiological and pathological models.

A more complete understanding of the multifaceted actions of this compound will be invaluable for optimizing its clinical use and for the rational design of new therapeutic agents with improved selectivity and safety profiles.

References

Dimethisoquin's Biological Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethisoquin, a potent local anesthetic, exerts its effects through modulation of several key biological targets within the central nervous system (CNS). This document provides a comprehensive overview of these targets, focusing on nicotinic acetylcholine (B1216132) receptors (nAChRs), sigma receptors (σ1 and σ2/TMEM97), and voltage-gated sodium channels (VGSCs). It consolidates available quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways to provide a thorough resource for researchers and drug development professionals. While this compound is known to interact with these targets, specific quantitative binding and inhibitory data for all relevant CNS subtypes are not consistently available in the literature.

Primary Central Nervous System Targets of this compound

This compound's pharmacological profile in the CNS is primarily defined by its interaction with three main classes of proteins:

-

Nicotinic Acetylcholine Receptors (nAChRs): this compound acts as a noncompetitive antagonist at various nAChR subtypes. This inhibition reduces neuronal excitability mediated by acetylcholine.

-

Sigma Receptors (σ1 and σ2/TMEM97): While qualitative evidence suggests interaction, specific binding affinities of this compound for sigma receptors are not well-documented in publicly available literature. These receptors are involved in a wide range of cellular functions, including signal transduction and cellular survival.

-

Voltage-Gated Sodium Channels (VGSCs): As a local anesthetic, this compound's primary mechanism of action involves the blockade of VGSCs, thereby inhibiting the initiation and propagation of action potentials. Specific inhibitory concentrations for CNS-predominant subtypes are not consistently reported.

Quantitative Analysis of this compound Interactions

The available quantitative data for this compound's interaction with its CNS targets is summarized below. It is important to note that specific data for all receptor and channel subtypes are limited.

| Target Class | Subtype(s) | Parameter | Value (µM) | Reference(s) |

| Nicotinic Acetylcholine Receptors | Human nAChR Subtypes (unspecified) | IC₅₀ | 2.4 - 61 | [1] |

| Sigma Receptors | σ₁ and σ₂/TMEM97 | Kᵢ | N/A | |

| Voltage-Gated Sodium Channels | CNS Subtypes (e.g., NaV1.1, NaV1.2, NaV1.6) | IC₅₀ | N/A |

N/A: Data not available in the reviewed literature.

Signaling Pathways

The interaction of this compound with its targets initiates distinct signaling cascades within CNS neurons.

Nicotinic Acetylcholine Receptor Antagonism

This compound's noncompetitive antagonism of nAChRs directly impedes the influx of cations (primarily Na⁺ and Ca²⁺) that normally occurs upon acetylcholine binding. This leads to a reduction in neuronal depolarization and subsequent downstream signaling events.

Caption: Noncompetitive inhibition of nAChRs by this compound blocks ion influx.

Sigma-2 Receptor (TMEM97) Modulation

The sigma-2 receptor, now identified as Transmembrane Protein 97 (TMEM97), is implicated in various cellular processes. While the direct signaling pathway initiated by this compound is uncharacterized, modulation of TMEM97 can influence calcium homeostasis and neuronal signaling.

Caption: Potential modulation of intracellular calcium signaling by this compound via σ₂/TMEM97.

Voltage-Gated Sodium Channel Blockade

The canonical mechanism of local anesthetics involves the blockade of voltage-gated sodium channels. This compound binds to the intracellular side of the channel, stabilizing the inactivated state and preventing the influx of Na⁺ required for action potential propagation.

Caption: this compound blocks voltage-gated sodium channels, inhibiting action potentials.

Experimental Protocols

The following sections detail generalized methodologies for studying the interaction of compounds like this compound with its CNS targets.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in an appropriate buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-(+)-pentazocine for σ₁ receptors, or [³H]-DTG for σ₂ receptors), and a range of concentrations of this compound.

-

Incubation: Incubate the plates at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Inhibition

This technique measures the effect of a compound on ion channel function in real-time.

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Methodology:

-

Cell Preparation: Use cultured neurons or a cell line heterologously expressing the ion channel of interest.

-

Pipette Preparation: Fabricate glass micropipettes with a tip resistance of 2-5 MΩ and fill with an appropriate intracellular solution.

-

Seal Formation: Under a microscope, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (gigaseal) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, allowing electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane at a specific holding potential using a patch-clamp amplifier.

-

Baseline Recording: Elicit ion currents by applying a voltage protocol (for VGSCs) or by puffing an agonist (for nAChRs). Record the baseline current.

-

Drug Application: Perfuse the cell with a solution containing a known concentration of this compound and repeat the current elicitation protocol.

-

Data Acquisition and Analysis: Record the currents in the presence of different concentrations of this compound. Measure the peak current amplitude at each concentration and plot the percentage of inhibition against the logarithm of the drug concentration to determine the IC₅₀.

Calcium Imaging for Functional Antagonism

This cell-based assay measures changes in intracellular calcium concentration as an indicator of receptor or ion channel activity.

Caption: Workflow for a calcium imaging assay.

Methodology:

-

Cell Culture: Plate cells expressing the target receptor (e.g., nAChRs) in a multi-well plate suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a cell-permeant calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

-

Baseline Measurement: Place the plate on a fluorescence microscope or plate reader and measure the baseline fluorescence intensity.

-

Compound Incubation: Add various concentrations of this compound to the wells and incubate for a specified period.

-

Stimulation: Add an agonist (e.g., acetylcholine for nAChRs) to stimulate the receptors and induce calcium influx.

-

Fluorescence Measurement: Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the emission at two different excitation wavelengths.

-

Data Analysis: Calculate the change in fluorescence (ΔF/F₀) or the ratio of fluorescence intensities. Plot the response against the this compound concentration to determine its inhibitory effect.

Conclusion

This compound is a multi-target compound within the central nervous system, with primary interactions at nicotinic acetylcholine receptors, sigma receptors, and voltage-gated sodium channels. Its inhibitory actions on these targets collectively contribute to its overall pharmacological effect. While its role as a noncompetitive antagonist of nAChRs and a blocker of VGSCs is established, a significant gap exists in the literature regarding specific quantitative data for this compound's affinity and potency at various CNS-relevant subtypes of these targets, as well as for sigma receptors. The experimental protocols and signaling pathway diagrams provided herein offer a framework for further investigation into the nuanced pharmacology of this compound, which is essential for a complete understanding of its mechanism of action and for guiding future drug development efforts.

References

Dimethisoquin Hydrochloride for In Vitro Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, preparation, and handling of dimethisoquin hydrochloride for in vitro experimental use. The information is intended to assist researchers in accurately preparing solutions and understanding the compound's mechanism of action.

Core Properties of this compound Hydrochloride

This compound hydrochloride (CAS: 2773-92-4) is a local anesthetic.[1][2] Its hydrochloride salt is crystalline and generally soluble in aqueous and some organic solvents.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₅ClN₂O | [4] |

| Molecular Weight | 308.85 g/mol | [3][5] |

| Appearance | Solid powder | [5] |

Solubility Profile

While precise quantitative solubility data is not consistently published across suppliers, the following table summarizes the known solubility characteristics of this compound hydrochloride in common laboratory solvents. This information is critical for the preparation of stock and working solutions for in vitro assays.

| Solvent | Solubility | Remarks | Source(s) |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | May require gentle heating to fully dissolve.[1] | [1][5] |

| Water | Soluble | The pH of a 1% aqueous solution is approximately 4.2.[3] | [3] |

| Ethanol/Alcohol | Soluble | [3] | |

| Methanol | Slightly Soluble | [1] | |

| Chloroform | Soluble | [3] | |

| Ether | Practically Insoluble | [3] |

Experimental Protocols

Accurate and reproducible results in in vitro experiments depend on the correct preparation of test compound solutions. The following protocols provide a detailed methodology for preparing this compound hydrochloride solutions.

Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a high-concentration stock solution of this compound hydrochloride that can be stored and used for subsequent dilutions.

Materials:

-

This compound hydrochloride (MW: 308.85 g/mol )

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent microbial contamination.

-

Calculate Required Mass:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 308.85 g/mol = 3.0885 mg

-

-

-

Weighing: Accurately weigh approximately 3.09 mg of this compound hydrochloride powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the powder.

-

Ensure Complete Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. If necessary, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.[6] Visually inspect the solution to ensure no solid particles remain.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C for long-term storage (months) or at 4°C for short-term storage (days to weeks).[5]

Preparation of a Working Solution for Cell Culture Experiments

Objective: To dilute the high-concentration DMSO stock solution into a cell culture medium to achieve the desired final concentration for treating cells, while ensuring the final DMSO concentration is non-toxic.

Materials:

-

10 mM this compound hydrochloride stock solution in DMSO

-

Pre-warmed sterile cell culture medium

-

Sterile pipette tips and tubes

Procedure:

-

Determine Final Concentrations: Decide on the final working concentration of this compound hydrochloride and the maximum allowable final concentration of DMSO. The final DMSO concentration in cell culture should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[7]

-

Thaw Stock Solution: Thaw one aliquot of the 10 mM stock solution at room temperature.

-

Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform serial dilutions rather than a single large dilution.[7] For example, to achieve a final concentration of 10 µM in a final volume of 1 mL of cell culture medium:

-

Intermediate Dilution: Prepare a 1:10 intermediate dilution by adding 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM solution.

-

Final Dilution: Add 10 µL of the 1 mM intermediate solution to 990 µL of cell culture medium. This results in a final working concentration of 10 µM this compound hydrochloride. The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental samples but without the this compound hydrochloride. For the example above, the vehicle control would be a 0.1% DMSO solution in the cell culture medium.

-

Immediate Use: Use the freshly prepared working solutions immediately for your cell-based assays.

Visualizing Experimental and Logical Relationships

To aid in the understanding of the experimental workflow and the compound's mechanism of action, the following diagrams have been generated.

Caption: Experimental workflow for solution preparation.

Caption: Hypothesized signaling pathway inhibition.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound [drugfuture.com]

- 4. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.cn [medchemexpress.cn]

Dimethisoquin as a Tool Compound in Pain Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethisoquin, also known as quinisocaine, is a topical anesthetic that has been utilized for its pain-relieving properties.[1][2] As a member of the isoquinoline (B145761) class of compounds, its primary mechanism of action is understood to be the blockade of voltage-gated sodium channels, a hallmark of local anesthetics.[1][3] This action inhibits the generation and propagation of action potentials in nerve fibers, thereby preventing the transmission of pain signals. Beyond its established role as a local anesthetic, emerging research suggests that this compound's pharmacological profile may extend to other key targets within the nociceptive pathway, including nicotinic acetylcholine (B1216132) receptors (nAChRs). This multifaceted activity makes this compound a valuable tool compound for researchers investigating the complex mechanisms of pain.

This technical guide provides a comprehensive overview of this compound's pharmacology, its application in preclinical pain models, and detailed experimental protocols. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool compound in the exploration of novel analgesic targets and the development of new pain therapeutics.

Pharmacological Profile

This compound's primary mechanism of action is the blockade of voltage-gated sodium channels (NaVs).[1][3] By binding to these channels, it stabilizes the inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential. This leads to a reversible interruption of nerve conduction, resulting in local anesthesia. While the specific subtype selectivity of this compound for the various NaV channels (NaV1.1-1.9) is not extensively documented in publicly available literature, its action is presumed to be broad, consistent with other traditional local anesthetics.

In addition to its effects on sodium channels, this compound has been shown to be a noncompetitive inhibitor of several nicotinic acetylcholine receptor (nAChR) subtypes. These ligand-gated ion channels are implicated in various physiological processes, including nociceptive signaling. The inhibitory activity of this compound on nAChRs suggests a potential for this compound to modulate pain through mechanisms distinct from sodium channel blockade.

There is currently limited publicly available data on the interaction of this compound with Transient Receptor Potential (TRP) channels, such as TRPV1, TRPA1, and TRPM8, which are critical mediators of thermal and chemical pain. Further research is warranted to explore the potential activity of this compound at these important nociceptive targets.

Quantitative Data

| Target | Ligand | IC50 (µM) | Assay Conditions | Reference |

| Human α1* nAChR (muscle-type) | This compound | 61 | Inhibition of function in naturally expressing cells | [4] |

| Human α3β4* nAChR (autonomic) | This compound | 2.4 | Inhibition of function in naturally expressing cells | [4] |

| Human α4β2 nAChR | This compound | ~30 | Inhibition of function in heterologously expressing cells | [4] |

| Human α4β4 nAChR | This compound | ~30 | Inhibition of function in heterologously expressing cells | [4] |

Note: The IC50 values for α4β2 and α4β4 nAChRs are approximated from graphical data presented in the source.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a general workflow for its evaluation in pain research.

Proposed mechanism of action for this compound in nociceptive neurons.

General workflow for the preclinical evaluation of this compound as a tool compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the analgesic properties of compounds like this compound.

In Vivo Pain Models

1. Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of a compound's effects on both acute nociceptive and persistent inflammatory pain.

-

Materials:

-

Procedure:

-

Acclimatize mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, subcutaneous). The administration time before the formalin injection should be determined based on the pharmacokinetic profile of the compound.

-

Inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[5]

-

Immediately after injection, place the mouse back into the observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases:

-

Compare the licking/biting time between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

-

2. Hot Plate Test

The hot plate test is used to evaluate the response to a thermal noxious stimulus and is sensitive to centrally acting analgesics.

-

Materials:

-

Rats or mice

-

This compound solution

-

Hot plate apparatus with a temperature-controlled surface

-

Transparent cylinder to confine the animal on the hot plate

-

-

Procedure:

-

Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

-

Administer this compound or vehicle control.

-

At a predetermined time after drug administration, place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first nocifensive response. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[7]

-

An increase in the response latency in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

-

3. Von Frey Test

The von Frey test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.

-

Materials:

-

Rats or mice

-

This compound solution

-

Set of calibrated von Frey filaments of varying stiffness

-

Elevated mesh platform with enclosures for the animals

-

-

Procedure:

-

Acclimatize the animals to the testing environment by placing them in the enclosures on the mesh platform.

-

Administer this compound or vehicle control.

-

At the appropriate time after drug administration, apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

-

Begin with a filament in the middle of the range and proceed using the up-down method. If the animal withdraws its paw, use the next finer filament. If there is no response, use the next thicker filament.

-

The 50% paw withdrawal threshold is calculated based on the pattern of responses. An increase in the withdrawal threshold in the this compound-treated group indicates an anti-allodynic effect.

-

In Vitro Assays

1. Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in isolated neurons, providing detailed information on the mechanism of action of a compound.

-

Cell Preparation:

-

Isolate dorsal root ganglion (DRG) neurons from rodents. DRG neurons are primary sensory neurons that play a crucial role in pain transmission.

-

-

Recording Sodium Currents:

-

Establish a whole-cell patch-clamp recording configuration on a DRG neuron.

-

Use a voltage-clamp protocol to elicit voltage-gated sodium currents. For example, hold the cell at a hyperpolarized potential (e.g., -80 mV) and apply a series of depolarizing voltage steps.

-

Record baseline sodium currents in the absence of the drug.

-

Perfuse the bath with varying concentrations of this compound and record the resulting inhibition of the sodium currents.

-

Construct a concentration-response curve to determine the IC50 value for sodium channel blockade.

-

2. Calcium Imaging

Calcium imaging is used to measure changes in intracellular calcium concentrations, which are often indicative of ion channel activity, including TRP channels.

-

Cell Preparation:

-

Culture DRG neurons on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).

-

-

Procedure:

-

Mount the coverslip with the loaded cells onto the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Establish a baseline fluorescence signal.

-

Apply a known agonist for the TRP channel of interest (e.g., capsaicin (B1668287) for TRPV1, mustard oil for TRPA1) to elicit a calcium influx and record the change in fluorescence.

-

After washout of the agonist, pre-incubate the cells with this compound for a defined period.

-

Re-apply the TRP channel agonist in the presence of this compound and record the fluorescence response.

-

A reduction in the agonist-evoked calcium response in the presence of this compound would suggest an inhibitory effect on the TRP channel.

-

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of pain mechanisms. Its established role as a voltage-gated sodium channel blocker, coupled with its activity at nicotinic acetylcholine receptors, provides a basis for its analgesic effects. While there is a clear need for further research to fully elucidate its pharmacological profile, particularly its subtype selectivity for sodium channels and its potential interactions with TRP channels, the information and protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their pain research endeavors. The continued study of compounds like this compound will undoubtedly contribute to a deeper understanding of nociceptive signaling and aid in the discovery of novel and more effective analgesic therapies.

References

- 1. Calcium Imaging of Parvalbumin Neurons in the Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinisocaine - Wikipedia [en.wikipedia.org]

- 3. This compound Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sophion.co.jp [sophion.co.jp]

- 6. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. "The Influence of Non-Nociceptive Factors on Hot-Plate Latency in Rats" by Amanda Gunn, Erin N. Bobeck et al. [digitalcommons.usu.edu]

Dimethisoquin: A Chemical and Pharmacological Profile

An In-depth Technical Guide to Utilizing Dimethisoquin for the Study of Ligand-Gated Ion Channels

Introduction

Ligand-gated ion channels (LGICs) are crucial transmembrane proteins that mediate rapid synaptic transmission throughout the nervous system.[1][2] These channels are gated by the binding of a specific neurotransmitter, which triggers a conformational change and allows the flow of ions across the cell membrane.[1][3] Among the most studied families of LGICs are the nicotinic acetylcholine (B1216132) receptors (nAChRs), which are involved in a wide array of physiological processes and are targets for numerous therapeutic agents and neurotoxins.[4][5][6]

The study of nAChRs and other LGICs often relies on pharmacological tools that can selectively modulate their function. This compound, a local anesthetic, has emerged as a valuable tool for researchers due to its action as a noncompetitive inhibitor of nAChR function.[7] This guide provides a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its application in studying LGICs, tailored for researchers, scientists, and drug development professionals.

This compound (also known as Quinisocaine) is an isoquinoline (B145761) derivative that functions as a local anesthetic by blocking nerve conduction.[7][8] Its primary utility in LGIC research stems from its activity at nAChRs, where it acts as a noncompetitive antagonist.[7] Unlike competitive antagonists that bind to the same site as the endogenous agonist acetylcholine (the orthosteric site), this compound binds to a different, allosteric site on the receptor.[4][9][10] This mode of action makes it a useful probe for investigating the allosteric regulation of nAChR channel gating.

Chemical Structure:

-

Molecular Formula: C₁₇H₂₄N₂O[11]

-

Molecular Weight: 272.39 g/mol [11]

-

Synonyms: Quinisocaine, 3-Butyl-1-(2-dimethylaminoethoxy)isoquinoline[12]

Mechanism of Action: Noncompetitive Inhibition

This compound's effects are consistent with noncompetitive inhibition, a form of allosteric modulation.[7] Allosteric modulators bind to a site topographically distinct from the orthosteric ligand binding site.[9] In the case of this compound, a negative allosteric modulator (NAM), its binding reduces the efficacy of the agonist (e.g., acetylcholine) in opening the ion channel, without preventing the agonist from binding.[4] This mechanism is distinct from competitive antagonists, which directly block the agonist binding site, and from open-channel blockers, which physically occlude the ion pore.[13]

Quantitative Data: Subtype Selectivity

This compound exhibits moderate potency and notable selectivity across different nAChR subtypes. This selectivity is a valuable characteristic, allowing researchers to pharmacologically dissect the contributions of different nAChR subtypes to physiological responses. The half-maximal inhibitory concentrations (IC₅₀) for various human nAChR subtypes are summarized below.

| nAChR Subtype | Receptor Source | IC₅₀ (µM) | Selectivity Profile | Reference |

| Muscle-type (α1) | Naturally expressed | 2.4 | High Potency | [7] |

| Autonomic (α3β4) | Naturally expressed | 61 | Low Potency | [7] |

| α4β2 | Heterologously expressed | 18 | Moderate Potency | [7] |

| α4β4 | Heterologously expressed | 2.0 | High Potency | [7] |

Data from reference[7]. The study highlights an approximately 30-fold selectivity across the tested subtypes.

Experimental Protocols

The following sections provide detailed methodologies for characterizing the inhibitory effects of this compound on ligand-gated ion channels using standard laboratory techniques.

Protocol 1: Functional Characterization by Two-Electrode Voltage Clamp (TEVC)

This protocol describes how to determine the IC₅₀ of this compound on a specific LGIC subtype expressed in Xenopus laevis oocytes. TEVC is a robust method for studying the function of ion channels in a whole-cell context.[14][15]

Methodology:

-

Oocyte Preparation and cRNA Injection:

-

Surgically harvest oocyte lobes from an anesthetized female Xenopus laevis.[14]

-

Separate oocytes and defolliculate by incubation in a collagenase solution (e.g., 2 mg/mL in a Ca²⁺-free solution) for 60-90 minutes to remove surrounding follicular cells.[14][16]

-

Inject oocytes with a solution containing the cRNA for the desired nAChR subunits (e.g., α4 and β2 subunits, typically 10-50 ng total cRNA per oocyte).

-

Incubate the injected oocytes for 2-7 days at 16-18°C in a suitable medium (e.g., ND96 solution) to allow for receptor expression.[16]

-

-

Two-Electrode Voltage Clamp Recording:

-

Place a single oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Frog Ringer's solution).[17]

-

Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Clamp the oocyte's membrane potential at a holding potential of -50 to -70 mV.[18]

-

Establish a baseline response by applying a saturating concentration of the agonist (e.g., acetylcholine) for a short duration and measure the peak inward current.

-

To determine the IC₅₀, perform a cumulative dose-response experiment. Begin by perfusing the oocyte with the lowest concentration of this compound for 1-2 minutes.

-

Co-apply the agonist with this compound and record the inhibited peak current.

-

Wash the oocyte with the control saline solution and repeat the process with increasing concentrations of this compound.

-

-

Data Analysis:

-

For each concentration of this compound, calculate the percentage of inhibition relative to the control response.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve to the Hill equation to determine the IC₅₀ value and the Hill slope.

-

Protocol 2: Binding Characterization by Competitive Radioligand Binding Assay

This protocol describes how to determine the binding affinity (Kᵢ) of this compound for a specific LGIC using a competitive binding assay. This technique measures the ability of an unlabeled compound (the competitor, this compound) to displace a specific radiolabeled ligand from the receptor.[19][20][21]

Methodology:

-

Membrane Preparation:

-

Homogenize cultured cells or tissue known to express the nAChR subtype of interest in a cold buffer solution.

-

Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).

-

-

Binding Assay:

-

Set up a series of reaction tubes. For each concentration of this compound, you will have triplicate tubes.

-

Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine) to these tubes.[21]

-

Non-specific Binding (NSB): Prepare a set of tubes containing membranes, radioligand, and a high concentration of a known unlabeled competitor to saturate all specific binding sites.

-

Competition: To the remaining tubes, add membranes, radioligand, and increasing concentrations of unlabeled this compound.[19]

-

Incubate all tubes at a defined temperature for a sufficient time to reach binding equilibrium.

-

-

Separation and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[22]

-

Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

For the competition tubes, calculate the percentage of specific binding at each this compound concentration.

-

Plot the percentage of specific binding versus the logarithm of the this compound concentration to generate a competition curve.

-

Fit the curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[23]

-

Applications and Implications for Research

This compound serves as an important pharmacological tool for several key research applications:

-

Subtype Differentiation: Due to its ~30-fold selectivity for certain nAChR subtypes over others, this compound can be used to identify the subtypes involved in a specific physiological or cellular response.[7]

-

Studying Allosteric Modulation: As a noncompetitive inhibitor, this compound is ideal for investigating the mechanisms of allosteric regulation of LGICs, providing insights into receptor conformational changes that are distinct from the agonist binding process.[9][10]

-

Probing Structure-Function Relationships: By comparing the effects of this compound with other structurally related local anesthetics, researchers can gain insights into the structural determinants of drug action at allosteric sites on nAChRs.[7]

This compound is a moderately potent and selective noncompetitive inhibitor of nicotinic acetylcholine receptors. Its well-characterized inhibitory profile and allosteric mechanism of action make it a valuable asset for researchers in neuroscience and pharmacology. By employing the detailed electrophysiological and biochemical protocols outlined in this guide, scientists can effectively utilize this compound to probe the function, pharmacology, and allosteric regulation of diverse ligand-gated ion channels, thereby advancing our understanding of synaptic transmission and aiding in the development of novel therapeutics.

References

- 1. Ligand-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of ligand-gated ion channels: critical assessment of biochemical data supports novel topology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THE CONCISE GUIDE TO PHARMACOLOGY 2017/18: Ligand‐gated ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators [mdpi.com]

- 5. Allosteric Modulation of Nicotinic Acetylcholine Receptors: The Concept and Therapeutic Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Hydrochloride | C17H25ClN2O | CID 9883104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric modulation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. Quinisocaine | C17H24N2O | CID 6857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ifsc.usp.br [ifsc.usp.br]

- 16. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 18. Inhibition of α7-containing nicotinic ACh receptors by muscarinic M1 ACh receptors in rat hippocampal CA1 interneurones in slices - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]

- 23. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethisoquin in Neuroscience: A Technical Overview of a Voltage-Gated Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethisoquin, also known as quinisocaine, is a potent local anesthetic agent.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, a fundamental process in the generation and propagation of action potentials in neurons and other excitable cells.[2] While its clinical application has primarily been in topical anesthesia to alleviate pain and itching, its properties as a sodium channel blocker make it a potential tool for neuroscience research.[3] This technical guide provides an overview of the known information regarding this compound, focusing on its core mechanism of action and potential, though currently underexplored, applications in the field of neuroscience.

Core Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

The primary and most well-documented mechanism of action for this compound is the inhibition of voltage-gated sodium channels (VGSCs).[2] These transmembrane proteins are crucial for the rising phase of the action potential in neurons. By binding to and stabilizing the inactivated state of these channels, this compound prevents the influx of sodium ions that is necessary for depolarization, thereby blocking nerve conduction.[2] This non-selective blockade of nerve impulses is the basis for its anesthetic properties.[1]

Signaling Pathway of Action Potential Inhibition

The following diagram illustrates the general mechanism by which local anesthetics like this compound inhibit neuronal signaling.

Caption: Mechanism of this compound's inhibitory action on neuronal signaling.

Research Applications in Neuroscience: A Field with Untapped Potential

Despite its well-established role as a local anesthetic, specific in-depth research on the applications of this compound in broader neuroscience is currently limited. The available literature primarily focuses on its anesthetic properties and does not provide detailed studies on its effects on specific neural pathways, its use in models of neurological disorders, or its differential effects on various subtypes of voltage-gated sodium channels.

However, based on its mechanism of action, this compound could theoretically be employed as a pharmacological tool in several areas of neuroscience research:

-

Probing Neuronal Excitability: As a potent sodium channel blocker, this compound could be used in in vitro electrophysiological studies, such as patch-clamp experiments, to investigate the role of sodium channels in the excitability of different neuronal populations.

-

Investigating Pain Pathways: Given its anesthetic properties, this compound could be a tool to study the peripheral and central pathways involved in nociception.

-

Structure-Activity Relationship Studies: The chemical structure of this compound can serve as a basis for the development of novel, more selective sodium channel modulators for therapeutic use.

Quantitative Data

Currently, there is a lack of publicly available, detailed quantitative data regarding the specific binding affinities (e.g., IC50 values) of this compound for various voltage-gated sodium channel subtypes (Nav1.1-1.9). Such data would be invaluable for its application as a selective research tool.

Experimental Protocols

Caption: A generalized workflow for studying the effects of this compound.

Conclusion

This compound is a well-established local anesthetic with a clear mechanism of action as a voltage-gated sodium channel blocker. While its direct application in broader neuroscience research has not been extensively documented, its pharmacological properties suggest its potential as a useful tool for studying neuronal excitability and pain pathways. Further research is required to delineate its specific effects on different sodium channel subtypes and to develop detailed protocols for its use in various neuroscience paradigms. The lack of quantitative data and specific research applications beyond its anesthetic use highlights an opportunity for future investigations to explore the full potential of this compound in neuroscience.

References

Dimethisoquin's Effect on Neuronal Action Potential: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethisoquin, a quinoline (B57606) derivative, functions as a local anesthetic by modulating neuronal action potentials. This technical guide provides a comprehensive overview of its presumed mechanism of action, drawing from the well-established principles of local anesthetic interactions with voltage-gated ion channels. While specific quantitative electrophysiological data for this compound is limited in publicly available literature, this document synthesizes the known effects of local anesthetics as a class to infer the actions of this compound. It details the experimental protocols for characterizing these effects and presents the expected quantitative impact on neuronal action potential parameters. This guide serves as a foundational resource for researchers investigating this compound or developing novel therapeutics targeting neuronal excitability.

Introduction

The neuronal action potential is a fundamental process in signal transmission throughout the nervous system. It is characterized by a rapid, transient change in the membrane potential of a neuron, driven by the coordinated opening and closing of voltage-gated ion channels. Local anesthetics are a class of drugs that reversibly block nerve signal transmission, primarily by interfering with the action potential. This compound, as a member of this class, is expected to exert its effects through similar mechanisms. Understanding the precise interactions between this compound and neuronal ion channels is crucial for its application and for the development of new therapeutic agents.

Presumed Mechanism of Action of this compound

The primary mechanism of action for local anesthetics, and therefore presumably for this compound, is the blockade of voltage-gated sodium channels (VGSCs)[1][2][3]. This blockade is state-dependent, meaning the drug has different affinities for the resting, open, and inactivated states of the channel[2][3].

-

The Modulated Receptor Hypothesis: This widely accepted model posits that local anesthetics access their binding site within the pore of the VGSC from the intracellular side[3][4]. To reach this site, the typically charged local anesthetic molecule must first cross the cell membrane in its uncharged, lipophilic form. Once inside the neuron, it re-equilibrates to its charged form, which then binds to the channel.

-

State-Dependent Blockade: Local anesthetics exhibit a higher affinity for the open and inactivated states of VGSCs compared to the resting state[2][3]. This property leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced in rapidly firing neurons. As neurons depolarize more frequently, their VGSCs spend more time in the open and inactivated states, providing more opportunities for the drug to bind and exert its blocking effect.

In addition to their primary action on VGSCs, local anesthetics can also block voltage-gated potassium channels (VGKCs), though generally with lower affinity[4][5]. Blockade of VGKCs would affect the repolarization phase of the action potential, potentially prolonging its duration.

Signaling Pathway of Local Anesthetic Action

References

Dimethisoquin's Interaction with Voltage-Gated Sodium Channels: A Methodological and Conceptual Guide

This guide, therefore, provides an in-depth overview of the established experimental and conceptual frameworks used by researchers, scientists, and drug development professionals to determine the sodium channel subtype selectivity of a compound like dimethisoquin. The data presented in the tables are illustrative examples to demonstrate the format for presenting such findings.

Introduction to Voltage-Gated Sodium Channels and the Importance of Subtype Selectivity

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells.[1] Nine different mammalian isoforms (Nav1.1-1.9) have been identified, each with distinct tissue distribution and biophysical properties.[1][2] For instance, Nav1.5 is the primary cardiac sodium channel, while Nav1.7, Nav1.8, and Nav1.9 are predominantly expressed in the peripheral nervous system and are key targets for pain therapeutics.[1][3][4]

The development of subtype-selective sodium channel blockers is a major goal in drug discovery. A lack of selectivity can lead to off-target effects, such as the cardiotoxicity associated with non-selective blockade of Nav1.5.[5] Therefore, a thorough characterization of a compound's activity across all Nav subtypes is essential for its development as a safe and effective therapeutic agent.

Quantitative Assessment of Sodium Channel Subtype Selectivity

The primary method for quantifying the potency of a compound on a specific sodium channel subtype is by determining its half-maximal inhibitory concentration (IC50). This is typically achieved through electrophysiological or radioligand binding assays.

Illustrative Data Summary

The following table provides an example of how quantitative data on the subtype selectivity of a hypothetical compound, "Compound X," would be presented.

| Sodium Channel Subtype | IC50 (µM) | Hill Slope (nH) | Assay Type | Cell Line |

| hNav1.1 | 25.3 ± 2.1 | 1.1 | Electrophysiology | HEK293 |

| hNav1.2 | 18.9 ± 1.5 | 1.0 | Electrophysiology | HEK293 |

| hNav1.3 | 35.7 ± 3.4 | 0.9 | Electrophysiology | HEK293 |

| hNav1.4 | 42.1 ± 4.5 | 1.2 | Electrophysiology | HEK293 |

| hNav1.5 | 150.2 ± 12.8 | 1.0 | Electrophysiology | HEK293 |

| hNav1.6 | 22.5 ± 2.0 | 1.1 | Electrophysiology | HEK293 |

| hNav1.7 | 5.8 ± 0.7 | 1.0 | Electrophysiology | HEK293 |

| hNav1.8 | 8.3 ± 0.9 | 1.1 | Electrophysiology | HEK293 |

| hNav1.9 | > 200 | - | Electrophysiology | HEK293 |

Data are presented as mean ± standard error of the mean (SEM) from n ≥ 3 experiments.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold-standard method for characterizing the functional effects of a compound on ion channels.

3.1.1 Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels.

-

Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

For experiments, cells are transiently transfected with plasmids encoding the alpha subunit of the desired human Nav subtype (e.g., SCN1A for Nav1.1, SCN5A for Nav1.5, etc.) and an auxiliary beta-1 subunit (SCN1B) to ensure proper channel expression and function. A fluorescent reporter protein (e.g., GFP) is often co-transfected to identify successfully transfected cells.

3.1.2 Electrophysiological Recordings:

-

Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.

-

Pipettes: Borosilicate glass pipettes are pulled to a resistance of 2-4 MΩ when filled with the internal solution.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

-

Internal Solution (in mM): 130 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).

-

-

Recording:

-

A gigaohm seal is formed between the pipette tip and the cell membrane.

-

The cell membrane is ruptured to achieve the whole-cell configuration.

-

Cells are held at a holding potential of -120 mV.

-

Sodium currents are elicited by depolarizing voltage steps (e.g., to 0 mV for 20 ms).

-

-

Data Acquisition and Analysis:

-

Currents are recorded using an patch-clamp amplifier and digitized.

-

The peak inward current is measured before and after the application of various concentrations of the test compound.

-

Concentration-response curves are generated by plotting the percentage of current inhibition against the compound concentration.

-

The IC50 and Hill slope are determined by fitting the data to the Hill equation.

-

Radioligand Binding Assays

Radioligand binding assays measure the affinity of a compound for a specific receptor or channel by competing with a known radiolabeled ligand.

3.2.1 Membrane Preparation:

-

HEK293 cells stably expressing the desired Nav subtype are harvested.

-

Cells are homogenized in a lysis buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is resuspended in an assay buffer.

3.2.2 Binding Assay:

-

Reaction Mixture: The membrane preparation is incubated with a fixed concentration of a radiolabeled sodium channel ligand (e.g., [³H]-Batrachotoxin or [³H]-Saxitoxin) and varying concentrations of the unlabeled test compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by plotting the percentage of inhibition of specific binding against the test compound concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Conceptual Framework: State-Dependent Inhibition

The inhibitory effect of many local anesthetics on sodium channels is state-dependent, meaning the compound has different affinities for the resting, open, and inactivated states of the channel. This is a critical aspect of a compound's mechanism of action.

-

Resting State: The channel is closed at hyperpolarized membrane potentials but is available to open upon depolarization.

-

Open State: The channel is open upon membrane depolarization, allowing sodium ion influx.

-

Inactivated State: The channel is non-conducting and cannot be opened, even with further depolarization.

A compound that preferentially binds to the open and/or inactivated states will exhibit use-dependent block, where the degree of inhibition increases with the frequency of channel activation.

Conclusion

While specific data on the sodium channel subtype selectivity of this compound remains elusive in the public domain, the methodologies outlined in this guide provide a robust framework for such an investigation. A comprehensive understanding of a compound's interaction with each Nav subtype, including its state-dependent binding properties, is paramount for the development of safer and more effective therapeutics targeting voltage-gated sodium channels. Future research dedicated to characterizing the subtype selectivity of established local anesthetics like this compound would be of significant value to the scientific and medical communities.

References

- 1. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 4. ern-ithaca.eu [ern-ithaca.eu]

- 5. ahajournals.org [ahajournals.org]

Dimethisoquin and Potassium Channels: An In-depth Technical Review of an Unexplored Interaction

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific effects of dimethisoquin on potassium channels. While the primary mechanism of action for this compound as a local anesthetic is well-established to be the blockade of voltage-gated sodium channels, its direct interaction with potassium channels remains largely uninvestigated. This technical guide synthesizes the current knowledge on this compound's general pharmacology and explores the broader context of local anesthetic and isoquinoline (B145761) compound interactions with potassium channels, highlighting the present void in specific research on this compound.

This compound: A Profile

This compound, also known as quinisocaine, is a topical anesthetic and antipruritic agent.[1] Its clinical efficacy stems from its ability to reversibly block nerve conduction, thereby producing a temporary loss of sensation in the area of application. The chemical structure of this compound features an isoquinoline core, a characteristic it shares with a diverse group of naturally occurring and synthetic compounds with a wide range of pharmacological activities.

The Primary Mechanism of Action: Sodium Channel Blockade

The anesthetic effect of this compound, like other local anesthetics, is primarily attributed to its ability to block voltage-gated sodium channels in neuronal membranes.[2][3] This action inhibits the influx of sodium ions necessary for the depolarization of the nerve membrane and the propagation of action potentials. By stabilizing the inactivated state of the sodium channel, this compound effectively prevents the transmission of nerve impulses, leading to its anesthetic and antipruritic effects.[2]

The Unexplored Territory: this compound's Effect on Potassium Channels

Despite the well-documented effects on sodium channels, there is a conspicuous absence of specific studies detailing the interaction of this compound with any of the numerous subtypes of potassium channels. Extensive searches of scientific databases and literature have not yielded any quantitative data, such as IC50 values, or detailed electrophysiological studies on the effect of this compound on potassium channel currents.

General Effects of Local Anesthetics on Potassium Channels

While specific data for this compound is lacking, it is recognized that local anesthetics as a class are not exclusively selective for sodium channels and can interact with other ion channels, including potassium channels.[4] However, the affinity of local anesthetics for potassium channels is generally lower than for sodium channels.[4] The inhibition of potassium channels by some local anesthetics can contribute to the broadening of the action potential.[4] For instance, bupivacaine (B1668057) has been shown to inhibit tandem pore domain baseline potassium channels (TASK channels).[5] It is crucial to emphasize that these are general observations for the drug class and cannot be directly extrapolated to this compound without specific experimental validation.

Insights from Other Isoquinoline Compounds

Some studies on other isoquinoline derivatives have demonstrated effects on potassium channels, offering a potential, albeit speculative, avenue for future research on this compound. For example, certain dihydropyrrolo[2,1-a]isoquinoline compounds have been identified as inhibitors of TASK-1 and TASK-3 potassium channels. Furthermore, the isoquinoline alkaloids liriodenine (B31502) and crebanine (B1669604) have been reported to inhibit multiple cardiac ion channels, including K_V channels.[5] These findings suggest that the isoquinoline scaffold can interact with potassium channels, but the specific structure-activity relationships that would govern such an interaction for this compound remain unknown.

Data Presentation and Experimental Protocols: A Necessary Omission

Due to the complete absence of specific experimental data on the effect of this compound on potassium channels in the reviewed literature, it is not possible to provide the requested quantitative data tables or detailed experimental protocols. The creation of such tables and protocols would require original research that has not yet been published.

Visualization of Pathways and Workflows: An Uncharted Landscape

Similarly, the request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled. Without any described mechanism or experimental procedure for the interaction of this compound with potassium channels, there is no basis upon which to construct such visualizations.

To illustrate the general mechanism of local anesthetic action, a conceptual diagram is provided below. It is important to note that this diagram represents the known primary mechanism of local anesthetics on sodium channels and is not specific to this compound's potential effects on potassium channels.

References

- 1. Interaction of local anesthetics with the K+ channel pore domain: KcsA as a model for drug-dependent tetramer stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Quinisocaine hydrochloride? [synapse.patsnap.com]

- 3. What is Quinisocaine hydrochloride used for? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Local anesthetic inhibition of baseline potassium channels with two pore domains in tandem - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Interaction of Dimethisoquin with G-Protein Coupled and Associated Receptors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks direct quantitative data on the interaction of Dimethisoquin with classical G-protein coupled receptors (GPCRs). This guide synthesizes information on this compound's known pharmacology, the activity of structurally related isoquinoline (B145761) compounds, and the potential for interaction with the sigma-2 receptor, a transmembrane protein with signaling properties that can associate with G-proteins. The experimental protocols and signaling pathways described are based on established methodologies and known mechanisms of related systems, presented here as a framework for potential future investigation of this compound.

Introduction to this compound